molecular formula C13H9ClN2O4S B11537648 N-{(2E,5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide

N-{(2E,5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide

Cat. No.: B11537648
M. Wt: 324.74 g/mol
InChI Key: MGLWPPUPWWWJDY-JYOAFUTRSA-N
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Description

N-[(2E,5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a thiazolidine ring, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-[(2E,5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole and thiazolidine rings, followed by their coupling. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2E,5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2E,5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The pathways involved can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-[(2E,5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE include other benzodioxole and thiazolidine derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of N-[(2E,5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C13H9ClN2O4S

Molecular Weight

324.74 g/mol

IUPAC Name

N-[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H9ClN2O4S/c1-6(17)15-13-16-12(18)11(21-13)3-7-2-9-10(4-8(7)14)20-5-19-9/h2-4H,5H2,1H3,(H,15,16,17,18)/b11-3-

InChI Key

MGLWPPUPWWWJDY-JYOAFUTRSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)S1

Origin of Product

United States

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